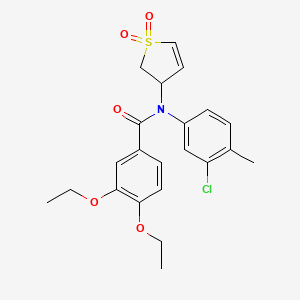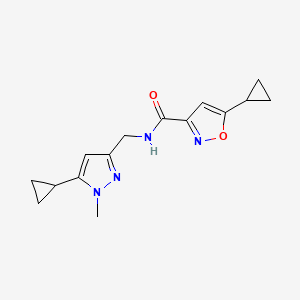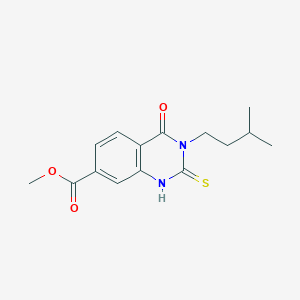![molecular formula C20H17F3N2O B2988657 6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone CAS No. 303146-66-9](/img/structure/B2988657.png)
6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone is a versatile chemical compound with diverse applications in scientific research. Its unique structure allows for innovative studies in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors equipped with advanced control systems to ensure consistent quality and yield. The process involves the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its unique structure allows for the modulation of biological targets, leading to the discovery of novel therapeutic agents.
Medicine: In medicine, 6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the materials science industry, the compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and durability.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. Its trifluoromethyl group plays a crucial role in its mechanism of action, interacting with biological targets to modulate their activity. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
2-[3-(Trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone
6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone
Uniqueness: 6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone stands out due to its unique structural features, which allow for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound in the field.
Properties
IUPAC Name |
6-[(E)-2-phenylethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)17-8-4-7-16(13-17)14-25-19(26)12-11-18(24-25)10-9-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZRWVUIEJFFRI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)
![2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole](/img/structure/B2988575.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2988576.png)
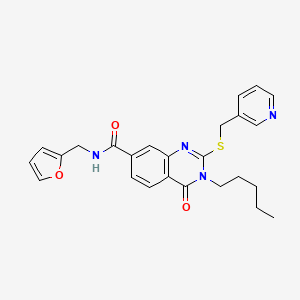
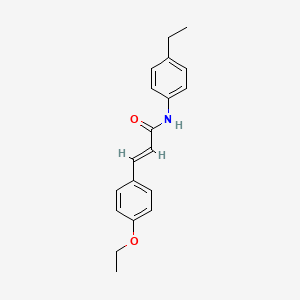

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)
![[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2988583.png)
![N-(3-chloro-4-methylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2988585.png)
![N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2988586.png)
![N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2988593.png)
